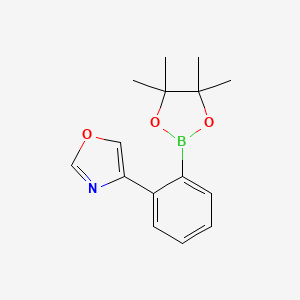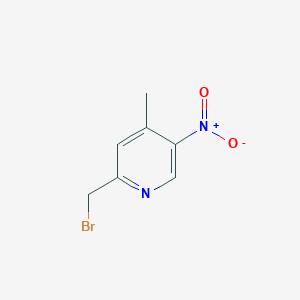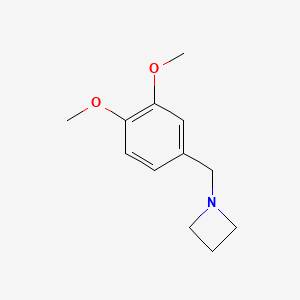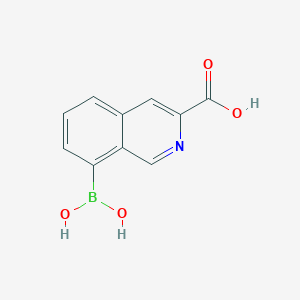
8-Boronoisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Boronoisoquinoline-3-carboxylic acid is a boronic acid derivative with a unique structure that includes both a boronic acid group and a carboxylic acid group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Boronoisoquinoline-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid reagent to couple with an aryl halide. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent at elevated temperatures .
Industrial Production Methods: This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Boronoisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
8-Boronoisoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise in the development of new drugs due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 8-Boronoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 8-Bromoquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 8-Ethylquinoline-3-carboxylic acid
Comparison: 8-Boronoisoquinoline-3-carboxylic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties compared to its halogenated or alkylated counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalytic processes .
Properties
Molecular Formula |
C10H8BNO4 |
|---|---|
Molecular Weight |
216.99 g/mol |
IUPAC Name |
8-boronoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8BNO4/c13-10(14)9-4-6-2-1-3-8(11(15)16)7(6)5-12-9/h1-5,15-16H,(H,13,14) |
InChI Key |
YGKYZOQBVKSCSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NC(=CC2=CC=C1)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
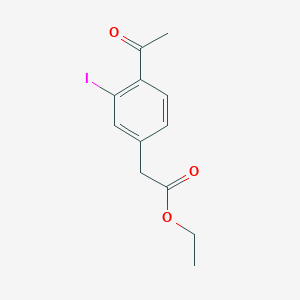
![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
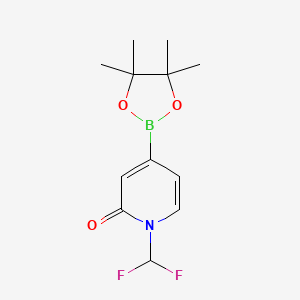
![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
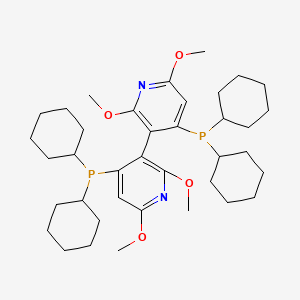
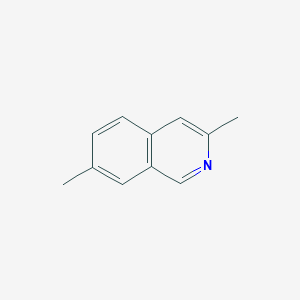
![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)
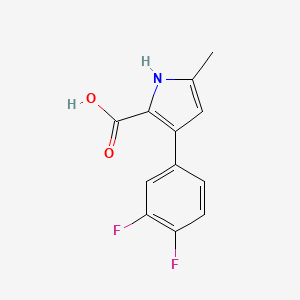
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
